3-bromo-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
3-Bromo-N-(3-thienylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring and a thienylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-thienylmethyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of 3-Bromo-N-(3-thienylmethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(3-thienylmethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
3-Bromo-N-(3-thienylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-thienylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-methylbenzamide
- 3-Bromo-N,N-dimethylbenzamide
- 3-Bromo-N-(2-thienylmethyl)benzamide
Comparison
3-Bromo-N-(3-thienylmethyl)benzamide is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. For example, the thienylmethyl group may enhance its binding affinity to certain biological targets or alter its reactivity in chemical reactions.
Properties
Molecular Formula |
C12H10BrNOS |
---|---|
Molecular Weight |
296.18 g/mol |
IUPAC Name |
3-bromo-N-(thiophen-3-ylmethyl)benzamide |
InChI |
InChI=1S/C12H10BrNOS/c13-11-3-1-2-10(6-11)12(15)14-7-9-4-5-16-8-9/h1-6,8H,7H2,(H,14,15) |
InChI Key |
SPGYVBAZMDZLHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CSC=C2 |
Origin of Product |
United States |
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